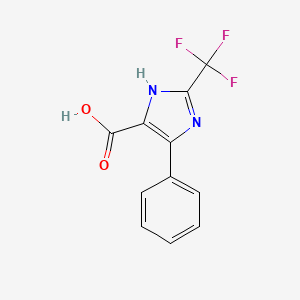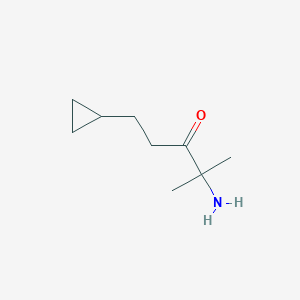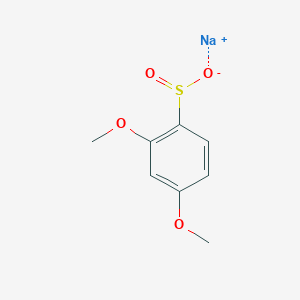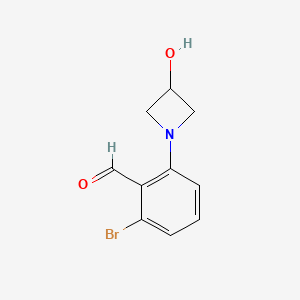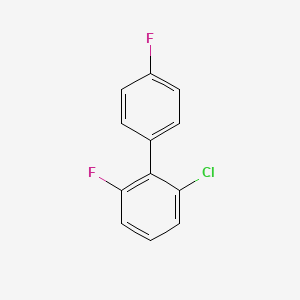![molecular formula C12H14N2O B13169482 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-Azabicyclo[221]heptan-2-yl}pyridine-3-carbaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions with a broad array of substrates, allowing for further functionalization to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bicyclic structure and the presence of the nitrogen atom allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but without the pyridine ring.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom instead of nitrogen.
2,7-Diazabicyclo[2.2.1]heptane: A compound with two nitrogen atoms in the bicyclic structure.
Uniqueness
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde is unique due to the combination of its bicyclic structure with a pyridine ring and an aldehyde group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-2-1-5-13-12(10)14-7-9-3-4-11(14)6-9/h1-2,5,8-9,11H,3-4,6-7H2 |
InChI 键 |
OPCFBYBVGKQNQK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CN2C3=C(C=CC=N3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



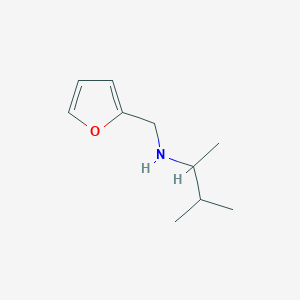
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
